Gypsogenin
Overview
Description
Gypsogenin is a pentacyclic triterpenoid compound that has garnered significant attention due to its potential therapeutic properties, particularly in anti-cancer research. It is derived from the hydrolysis of saponins found in various plant species, such as Saponaria vaccaria. This compound is known for its complex structure and biological activities, making it a valuable compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gypsogenin can be synthesized through the hydrolysis of saponin mixtures obtained from plants like Saponaria vaccaria. The process involves the extraction of saponins using solvents such as methanol, followed by hydrolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The seeds of Saponaria vaccaria are milled and extracted with solvents like diethyl ether and methanol. The extracted saponins are then hydrolyzed to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Gypsogenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often employed to modify its functional groups and enhance its biological activity .
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of oxidized derivatives.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents to convert this compound into reduced forms.
Substitution: Various nucleophiles can be introduced to this compound under acidic or basic conditions to form substituted derivatives.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Gypsogenin has a wide range of scientific research applications:
Chemistry: It serves as a lead compound for the synthesis of novel derivatives with enhanced properties.
Biology: this compound and its derivatives are studied for their effects on cellular processes, including apoptosis and cell cycle regulation.
Mechanism of Action
Gypsogenin is part of the pentacyclic triterpenes family, which includes compounds like oleanolic acid, glycyrrhetinic acid, ursolic acid, betulinic acid, and celastrol . Compared to these compounds, this compound has unique structural features and biological activities that make it a valuable candidate for anti-cancer research. Its ability to modulate multiple molecular targets and pathways sets it apart from other triterpenes .
Comparison with Similar Compounds
- Oleanolic acid
- Glycyrrhetinic acid
- Ursolic acid
- Betulinic acid
- Celastrol
Gypsogenin’s unique properties and diverse applications make it a compound of significant interest in various scientific fields. Its potential in anti-cancer therapy, in particular, highlights its importance in medicinal chemistry and drug development.
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-10-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,18,20-23,32H,8-17H2,1-6H3,(H,33,34)/t20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHCWDVPABYZMC-MYPRUECHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026577 | |
Record name | (3beta,4alpha)-3-Hydroxy-23-oxoolean-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
639-14-5 | |
Record name | Gypsogenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=639-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gypsogenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000639145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3beta,4alpha)-3-Hydroxy-23-oxoolean-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3β,4α)-3-hydroxy-23-oxoolean-12-en-28-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GYPSOGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A9SGC905J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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